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3-Epigibberellin A1 -

3-Epigibberellin A1

Catalog Number: EVT-1586023
CAS Number:
Molecular Formula: C19H24O6
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-epi-gibberellin A1 is an epi-gibberellin that is gibberellin A1 differing in configuration at C-3 (C-2 using gibbane skeletal numbering).
Source

3-Epigibberellin A1 is primarily derived from the fungal species Gibberella fujikuroi, which was initially discovered to produce gibberellins. It can also be found in various plant species, particularly in those undergoing rapid growth phases or stress responses.

Classification

3-Epigibberellin A1 is classified as a gibberellin, specifically a type of diterpenoid. It is part of a larger class of plant hormones that share similar biosynthetic pathways and exhibit overlapping physiological effects.

Synthesis Analysis

Methods

The synthesis of 3-Epigibberellin A1 can be achieved through both natural extraction from plant sources and synthetic methodologies. The natural extraction involves isolating the compound from plant tissues or fungal cultures, while synthetic approaches may include chemical synthesis or biotechnological methods using genetically modified organisms.

Technical Details

  1. Natural Synthesis: The compound is typically extracted using solvent extraction techniques followed by purification processes such as chromatography.
  2. Chemical Synthesis: Synthetic routes often involve multi-step reactions starting from simpler terpenoid precursors. For example, one common method involves the cyclization of geranylgeranyl pyrophosphate to form the gibberellin skeleton.
  3. Biotechnological Approaches: Recent advancements have utilized microbial fermentation systems to produce gibberellins, including 3-Epigibberellin A1, by engineering specific metabolic pathways in microorganisms.
Molecular Structure Analysis

Structure

The molecular structure of 3-Epigibberellin A1 features a complex arrangement of carbon rings typical of gibberellins. It has a molecular formula of C19H24O5C_{19}H_{24}O_5 and includes functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups that are essential for its biological activity.

Chemical Reactions Analysis

Reactions

3-Epigibberellin A1 undergoes various chemical reactions that are critical for its functionality in biological systems. These include:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions on the carbon skeleton.
  • Oxidation-Reduction Reactions: Altering the oxidation state of certain carbon atoms to enhance reactivity.
  • Conjugation Reactions: Forming conjugates with sugars or other molecules to facilitate transport within plant tissues.

Technical Details

These reactions are catalyzed by specific enzymes found in plants and fungi, which help modify the gibberellin structure to activate or deactivate its hormonal functions.

Mechanism of Action

Process

The mechanism of action for 3-Epigibberellin A1 involves binding to specific receptors in plant cells known as gibberellin receptors. This interaction triggers a cascade of signaling pathways that lead to changes in gene expression, ultimately influencing growth and developmental processes.

Data

Research indicates that 3-Epigibberellin A1 promotes stem elongation, seed germination, and flowering by regulating the expression of genes involved in cell division and elongation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.
  • Melting Point: Ranges between 180°C to 190°C depending on purity.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases, leading to hydrolysis or other degradation products.
Applications

Scientific Uses

3-Epigibberellin A1 has several applications in agricultural science and horticulture:

  • Growth Regulators: Used to enhance crop yield by promoting faster growth rates.
  • Seed Treatment: Applied to seeds to improve germination rates and uniformity.
  • Research Tool: Utilized in studies investigating plant hormone signaling pathways and developmental biology.
Biosynthesis and Metabolic Pathways of 3-Epigibberellin A1

Enzymatic Epimerization Mechanisms in Gibberellin Biosynthesis

3-Epigibberellin A1 (3-EpiGA1) arises from stereospecific epimerization at the C-3 position of gibberellin A1 (GA1). This reaction exemplifies a broader biochemical strategy for diversifying gibberellin structures. Epimerization involves transient dehydrogenation catalyzed by specific 2-oxoglutarate-dependent dioxygenases (2ODDs), forming a carbonyl intermediate at C-3. Subsequent stereospecific reduction reinstates the hydroxyl group with inverted configuration. Structural analyses reveal that enzyme active sites enforce conformational constraints that favor β-orientation reduction, yielding the 3α-hydroxy epimer characteristic of 3-EpiGA1 [1] [5].

Table 1: Key Enzymes in Gibberellin Epimerization

Enzyme ClassFunctionEpimerization Specificity
2-Oxoglutarate-dependent dioxygenasesDehydrogenation/reduction at C-3GA1 → 3-EpiGA1
Cytochrome P450 monooxygenasesMulti-step oxidation/epimerizationent-Kaurene → ent-Kaurenoic acid
Radical SAM enzymes*Radical-mediated isomerizationObserved in microbial systems

  • Analogous mechanisms proposed but not yet confirmed in plants [2] [6]

Role of Cytochrome P450 Monooxygenases in 3-EpiGA1 Formation

Cytochrome P450 monooxygenases (P450s) indirectly regulate 3-EpiGA1 formation through precursor flux control. In Arabidopsis, CYP88A catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid in the endoplasmic reticulum. Fungal systems (Fusarium fujikuroi) employ P450-4, a multifunctional monooxygenase converting ent-kaurene to ent-kaurenoic acid via sequential oxidations at C-19. Mutant studies demonstrate that disrupting P450-4 (e.g., B1-41a mutant) halts biosynthesis at ent-kaurene, abolishing downstream GA derivatives including 3-EpiGA1 [7]. These P450s establish the ent-gibberellane skeleton essential for subsequent modifications.

Table 2: Key Cytochrome P450s in Gibberellin Backbone Formation

P450 IsoformOrganismCatalytic FunctionSubcellular Localization
CYP88AArabidopsis thalianaent-Kaurene → ent-Kaurenoic acidEndoplasmic reticulum
P450-4Fusarium fujikuroient-Kaurene oxidase (multifunctional)Endoplasmic reticulum
CYP714Oryza sativa16α-oxidation of non-13-hydroxylated GAsEndoplasmic reticulum

Subcellular Compartmentalization of Epimerization Reactions

Gibberellin modifications occur in spatially segregated compartments:

  • Plastids: Early terpenoid synthesis (GGPP → ent-kaurene) occurs in proplastids via CPS and KS enzymes. Membrane permeability controls ent-kaurene export to the ER [1] [5].
  • Endoplasmic Reticulum: P450s (CYP88A, P450-4) oxidize ent-kaurene to ent-kaurenoic acid. This compartment houses membrane-associated electron transport chains for P450 function.
  • Cytosol: Soluble 2ODDs (e.g., GA3ox, GA2ox) perform later hydroxylations, oxidations, and epimerizations. GA epimerases converting GA1 to 3-EpiGA1 operate here, utilizing cytosolic 2-oxoglutarate and ascorbate cofactors [5].Such compartmentalization prevents metabolic interference and enables independent regulation of pathway segments. For example, Mg²⁺-mediated inhibition of CPS in mature chloroplasts restricts flux into the GA pathway during de-etiolation [1].

Feedback Regulation by Bioactive Gibberellins on 3-EpiGA1 Synthesis

Bioactive gibberellins (e.g., GA1, GA4) suppress their own biosynthesis via feedback loops while activating catabolism. Key regulatory nodes include:

  • Transcriptional Repression: GA signaling degrades DELLA repressors (e.g., SLR1 in rice, GAI in Arabidopsis), relieving inhibition of GA20ox and GA3ox transcription. Paradoxically, elevated GA levels downregulate these genes via unknown intermediates. Transgenic rice overexpressing SLR1-GFP exhibits 9-fold increased GA20ox expression, reversed by GA3 application [3].
  • Catabolic Induction: GA upregulates GA2ox genes, encoding 2β-hydroxylases that convert active GAs (including GA1) to inactive forms. 3-EpiGA1 synthesis may be indirectly enhanced by this shunt, diverting residual GA1 away from signaling pools [4] [8].Light modulates this regulation: Phytochrome A (phyA) and cryptochromes in pea rapidly downregulate GA3ox1 (GA1 synthase) and upregulate GA2ox2 within 1 hour of red-light exposure. This dual action depletes GA1 while potentially increasing 3-EpiGA1 as a competing epimerization product [4] [8].

Table 3: Light-Regulated Genes Influencing GA/3-EpiGA1 Balance

GeneFunctionLight RegulationEffect on GA Metabolism
GA3ox1GA1 synthesis (3β-hydroxylase)Downregulated by phyA/cry1Reduces GA1 and 3-EpiGA1 precursors
GA2ox2GA1 inactivation (2β-hydroxylase)Upregulated by phyA/cry1Depletes GA1 substrate for epimerization
LONG1bZIP transcription factorMediates phyA/cry1 signalingRepresses GA20ox; alters GA pool

Properties

Product Name

3-Epigibberellin A1

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12R)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1

InChI Key

JLJLRLWOEMWYQK-WWSAFQOPSA-N

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Isomeric SMILES

C[C@@]12[C@@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O

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